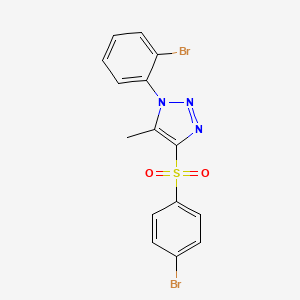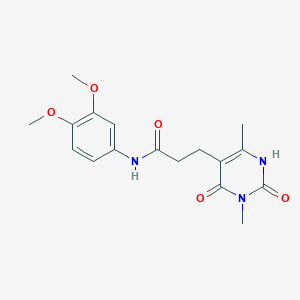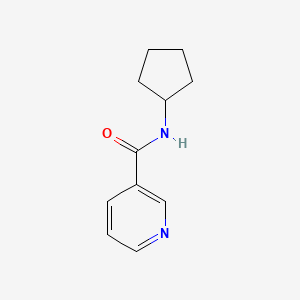
N-cyclopentylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentylpyridine-3-carboxamide (CYPC) is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CYPC belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). In
作用機序
N-cyclopentylpyridine-3-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and learning and memory processes. N-cyclopentylpyridine-3-carboxamide binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of mGluR5, leading to an increase in signaling and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopentylpyridine-3-carboxamide can enhance long-term potentiation (LTP) and improve cognitive function in animal models of Fragile X syndrome and autism. N-cyclopentylpyridine-3-carboxamide has also been shown to have potential therapeutic benefits in the treatment of addiction by reducing drug-seeking behavior and withdrawal symptoms. In addition, N-cyclopentylpyridine-3-carboxamide has been shown to have anti-inflammatory effects and may have potential therapeutic benefits in the treatment of neuroinflammatory disorders.
実験室実験の利点と制限
One of the main advantages of using N-cyclopentylpyridine-3-carboxamide in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using N-cyclopentylpyridine-3-carboxamide is its relatively low potency compared to other mGluR5 PAMs, which may require higher concentrations of the compound to achieve the desired effect.
将来の方向性
Future research on N-cyclopentylpyridine-3-carboxamide could focus on optimizing its potency and selectivity for mGluR5, as well as exploring its potential therapeutic benefits in the treatment of neurological disorders and addiction. Further studies could also investigate the biochemical and physiological effects of N-cyclopentylpyridine-3-carboxamide on other neurotransmitter systems and signaling pathways. Finally, the development of more efficient synthesis methods for N-cyclopentylpyridine-3-carboxamide could facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, N-cyclopentylpyridine-3-carboxamide is a synthetic compound that has potential applications in various scientific research fields. Its selectivity for mGluR5 and ability to enhance synaptic plasticity make it an attractive candidate for the treatment of neurological disorders and addiction. Further research is needed to optimize its potency and selectivity and explore its potential therapeutic benefits.
合成法
The synthesis of N-cyclopentylpyridine-3-carboxamide involves the reaction of cyclopentylmagnesium bromide with 3-pyridinecarboxylic acid chloride. The resulting product is then purified through recrystallization to obtain N-cyclopentylpyridine-3-carboxamide in its pure form.
科学的研究の応用
N-cyclopentylpyridine-3-carboxamide has been shown to have potential applications in various scientific research fields. It has been studied extensively for its role in the treatment of neurological disorders such as Fragile X syndrome, autism, and addiction. N-cyclopentylpyridine-3-carboxamide has also been shown to have potential therapeutic benefits in the treatment of depression, anxiety, and schizophrenia.
特性
IUPAC Name |
N-cyclopentylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-3-7-12-8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADNNWJTVVPKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

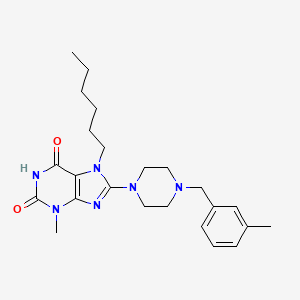
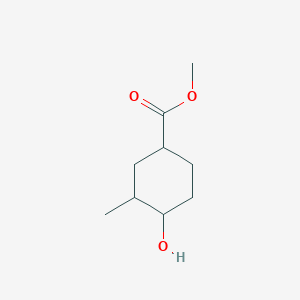
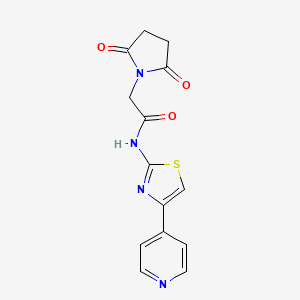
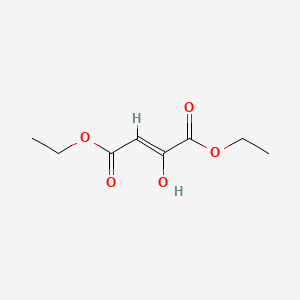
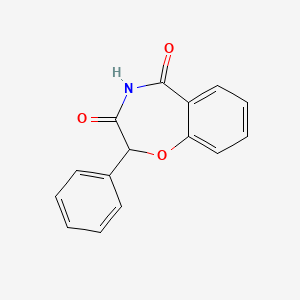
![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine](/img/structure/B2631908.png)
![(E)-3,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2631909.png)
![1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2631910.png)
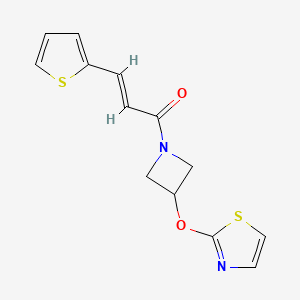
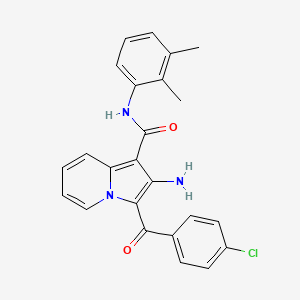
![2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2631914.png)
![1-[(1-Pyrimidin-2-ylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2631916.png)
